molecular formula C20H22ClNO2 B2746327 (4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-42-6

(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

Cat. No. B2746327
CAS RN: 338413-42-6
M. Wt: 343.85
InChI Key: BGCYICJDVQPKKZ-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate” is a chemical compound with the formula C20H22ClNO2. It is used for research purposes . The compound has a molecular weight of 343.85 .

Scientific Research Applications

Organic Synthesis and Catalysis

  • Directed Lithiation and Functionalization : The synthesis and functionalization of carbamate derivatives through directed lithiation processes have been extensively studied. For example, lithiation of N'-(2-(4-Methoxyphenyl)ethyl)-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate shows the efficiency of functionalizing molecules at specific sites, demonstrating the carbamate's role in organic synthesis (Smith, El‐Hiti, & Alshammari, 2013).
  • Rhodium-Catalyzed Addition : The application in rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines prepares significant intermediates, showcasing the compound's utility in creating chiral building blocks (Storgaard & Ellman, 2009).

Material Science and Molecular Devices

  • Molecular Devices and Photoisomerization : Research into the complexation with cyclodextrins and the self-assembly of molecular devices emphasizes the compound's role in creating materials that can undergo photoisomerization, which has implications for molecular switches and data storage technologies (Lock et al., 2004).

Advanced Functional Materials

  • Polymer Solar Cells : The application in the context of polymer solar cells, where derivatives are used in ternary blend compositions to enhance the efficiency of solar energy conversion, signifies the compound's relevance in renewable energy technologies (Cheng, Li, & Zhan, 2014).

Chemical Synthesis and Molecular Engineering

  • Synthesis of Biologically Active Compounds : The development of synthetic methods for biologically active compounds, such as the rapid synthesis of an important intermediate in omisertinib (AZD9291), indicates the compound's utility in pharmaceutical research (Zhao et al., 2017).

properties

IUPAC Name

(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO2/c1-20(2,3)17-8-4-16(5-9-17)14-24-19(23)22-13-12-15-6-10-18(21)11-7-15/h4-13H,14H2,1-3H3,(H,22,23)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGCYICJDVQPKKZ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate

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